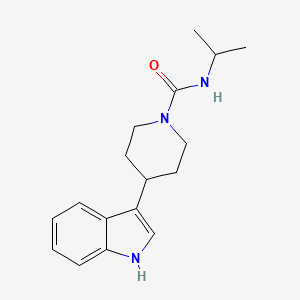
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone, also known as MEAI, is a chemical compound that belongs to the class of synthetic cathinones. Synthetic cathinones are a group of psychoactive substances that mimic the effects of the naturally occurring stimulant cathinone found in the khat plant. MEAI has become a popular research chemical due to its potential applications in scientific research. In
Wirkmechanismus
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone exerts its effects by acting as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the stimulant effects of 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects:
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased arousal, euphoria, and motivation. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone also increases heart rate and blood pressure, which can lead to cardiovascular complications in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has also been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the effects of dopamine on the central nervous system. However, 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has several limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone is also a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for depression and other mood disorders. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone's ability to increase the release of dopamine, norepinephrine, and serotonin makes it a promising candidate for further study in this area. Another area of interest is its potential as a tool for studying the effects of synthetic cathinones on the central nervous system. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone's high affinity for the dopamine transporter makes it a useful tool for studying the effects of dopamine on the brain. Finally, further research is needed to better understand the long-term effects of 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone and its potential for abuse.
Synthesemethoden
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminoindole with 4-methylpiperidin-1-ylmethanone in the presence of a catalyst such as trifluoroacetic acid. The reaction yields 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone as a white crystalline powder with a melting point of 217-218°C.
Wissenschaftliche Forschungsanwendungen
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has gained significant attention in the scientific community due to its potential applications in research. It has been used as a tool to study the effects of synthetic cathinones on the central nervous system. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. 1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone has also been used to study the effects of synthetic cathinones on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
Eigenschaften
IUPAC Name |
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-6-8-17(9-7-11)15(18)14-10-12-4-2-3-5-13(12)16-14/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXEFOZSPIICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indol-2-yl-(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














